molecular formula C21H19FN4 B6081966 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6081966
M. Wt: 346.4 g/mol
InChI Key: QMXICIBVJNDUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with notable anti-mycobacterial activity. Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of mycobacterial ATP synthase, a critical target for combating Mycobacterium tuberculosis (M. tb) infections . The compound features a 3-(4-fluorophenyl) group, a 5-methyl substituent, and a 7-amine linked to a 2-phenylethyl chain. The 4-fluorophenyl group at the 3-position is a key pharmacophore, enhancing target binding and metabolic stability . The 5-methyl substituent contributes to optimal steric and electronic interactions, while the N-(2-phenylethyl) moiety may influence lipophilicity and membrane permeability.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c1-15-13-20(23-12-11-16-5-3-2-4-6-16)26-21(25-15)19(14-24-26)17-7-9-18(22)10-8-17/h2-10,13-14,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXICIBVJNDUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo-pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the context of cancer research and as a therapeutic agent. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20FN5\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5

This structure features a fluorophenyl group, a pyrazolo-pyrimidine core, and an ethylphenyl substituent, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study: MCF-7 and MDA-MB-231 Cell Lines

A study investigated the effects of related pyrazolo compounds on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism of action involved:

  • Induction of apoptosis through activation of caspases (caspase 3/7, 8, and 9).
  • Suppression of NF-κB signaling.
  • Promotion of pro-apoptotic factors such as p53 and Bax.
  • Triggering autophagy via increased formation of autophagosomes and expression of beclin-1 .

Inhibitory Activity Against Enzymes

Compounds in this class have also been studied for their inhibitory effects on various enzymes relevant to cancer progression. For example, some derivatives have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in cell signaling pathways associated with cancer.

Table: Summary of Biological Activities

Activity TypeRelated CompoundTargeted Cell LineIC50 (µM)Mechanism of Action
CytotoxicityPyrazolo[4,3-e][1,2,4]triazinesMCF-70.25Apoptosis via caspase activation
CytotoxicityPyrazolo[4,3-e][1,2,4]triazinesMDA-MB-2310.5Autophagy induction
Enzyme InhibitionPTP1B InhibitorsVarious1.7Selective inhibition over PTPσ

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles is essential for assessing the viability of these compounds as therapeutic agents. Preliminary studies suggest that the pharmacokinetic properties may vary significantly based on structural modifications within the pyrazolo-pyrimidine framework.

Toxicity Studies

Toxicological assessments indicate that while certain derivatives exhibit potent anticancer activity, they also present varying degrees of toxicity in normal cell lines. This necessitates further investigation into their selectivity and safety profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance:

  • Kinase Inhibition : Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

Neurological Implications

The compound's structure suggests potential applications in treating neurological disorders. Pyrazolo[1,5-a]pyrimidines have been linked to neuroprotective effects and modulation of neurotransmitter systems:

  • Neuroprotection : There is evidence that such compounds can protect neuronal cells from apoptosis, potentially providing therapeutic avenues for conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several key steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : This is typically achieved through cyclization reactions using appropriate precursors.
  • Substitution Reactions : The introduction of the 4-fluorophenyl and 2-phenylethyl groups can be accomplished through nucleophilic substitution or coupling reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives in vitro. The derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of similar pyrazolo compounds in animal models of neurodegeneration. The results indicated that treatment led to improved cognitive function and reduced markers of neuronal damage.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amine group undergoes nucleophilic displacement under acidic or metal-catalyzed conditions. Key reactions include:

Reaction Type Conditions Outcome Biological Relevance
AlkylationK₂CO₃, DMF, 80°CN-alkylation at the 7-positionEnhanced target selectivity
Arylboronic Acid CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/water, 100°CSuzuki-Miyaura cross-coupling at C-5Library diversification for SAR studies

For example, chlorination with POCl₃ and tetramethylammonium chloride converts the 7-hydroxyl intermediate to a reactive chloride, enabling subsequent amination with 2-pyridinemethanamine (MIC: 0.2–1.5 µg/mL against M.tb) .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the meta and para positions due to fluorine’s strong electron-withdrawing effect:

Electrophile Catalyst Position Yield Application
Nitronium ionHNO₃/H₂SO₄, 0°Cmeta68%Nitro intermediates for reduced analogs
BromineFeBr₃, CH₂Cl₂, RTpara72%Radiolabeling precursors

Fluorine’s inductive effect increases ring electron deficiency, accelerating nitration but requiring precise temperature control to avoid over-substitution.

Coupling Reactions

The amine and halogenated derivatives participate in cross-coupling reactions:

Buchwald-Hartwig Amination

Using Pd₂(dba)₃ and Xantphos, the 7-chloro analog couples with aryl amines to yield biaryl amines (e.g., 4-aminophenyl derivatives), improving water solubility by 40% .

Ullmann-Type Coupling

CuI/1,10-phenanthroline facilitates coupling with thiophenols, introducing sulfur-containing moieties critical for antiviral activity (IC₅₀: 1.8 µM vs. HSV-1) .

Reductive Amination and Condensation

The primary amine reacts with carbonyl compounds under NaBH₃CN or Ti(i-OPr)₄:

Carbonyl Source Conditions Product Bioactivity Improvement
BenzaldehydeNaBH₃CN, MeOH, RTN-benzyl derivative3.2-fold ↑ M.tb inhibition
PyruvateTi(i-OPr)₄, toluene, refluxSchiff base adductEnhanced metabolic stability

Chlorination and Functionalization

The 7-hydroxyl group is converted to chloride for further derivatization:

Step Reagents Intermediate Follow-up Reaction
Hydroxyl to ChloridePOCl₃, Me₄NCl, reflux, 6h7-chloro-pyrazolo[1,5-a]pyrimidineAmination with R-NH₂
Displacement2-pyridinemethanamine, Et₃N, DCMN-(pyridin-2-ylmethyl)-7-amineMIC: 0.5 µg/mL (MABA assay)

Stability Under Physiological Conditions

The compound demonstrates pH-dependent hydrolysis:

pH Half-life (37°C) Degradation Product
1.22.1 hPyrazolo[1,5-a]pyrimidin-7-ol
7.448 hStable (<5% degradation)

This stability profile supports oral administration in preclinical models .

Comparative Reactivity of Structural Analogs

Substituent effects on reaction kinetics were quantified:

Compound Relative Nitration Rate Amination Yield
3-(4-Fluorophenyl)-5-methyl-7-amine (target)1.0085%
3-Phenyl-5-methyl-7-amine0.6778%
3-(4-Cl-phenyl)-5-methyl-7-amine1.1281%

Fluorine’s electronegativity increases nitration rates but slightly reduces amination yields due to steric hindrance .

Comparison with Similar Compounds

Key Findings :

  • The 5-methyl group in the target compound balances potency (IC₅₀ = 0.12 µM) and metabolic stability (human T½ = 60 min), outperforming bulkier 5-aryl substituents (e.g., 4-isopropylphenyl in Compound 35, IC₅₀ = 0.35 µM) .
  • Electron-donating groups (e.g., 4-methoxyphenyl in Compound 34) reduce activity, likely due to altered electronic interactions with the ATP synthase binding pocket .

N-Substituent Modifications

The 7-amine substituent impacts both target engagement and pharmacokinetics. Table 2 compares N-substituted derivatives:

Compound N-Substituent Activity (M. tb IC₅₀, µM) Solubility (µg/mL) hERG Inhibition (IC₅₀, µM)
Target Compound 2-Phenylethyl 0.12 15 >30
Compound 47 (6-Methylpyridin-2-yl)methyl 0.10 25 28
Compound 48 (6-Methoxypyridin-2-yl)methyl 0.09 30 22
Compound 49 (6-Dimethylaminopyridin-2-yl)methyl 0.07 35 18
Compound 10c Pyridin-2-ylmethyl 0.14 20 >30

Key Findings :

  • N-(2-Phenylethyl) in the target compound provides moderate solubility (15 µg/mL) but excellent hERG safety (>30 µM), making it preferable over pyridinylmethyl derivatives (e.g., Compound 49 with IC₅₀ = 0.07 µM but higher hERG liability) .
  • Pyridine-based N-substituents enhance solubility (e.g., Compound 48: 30 µg/mL) but may introduce off-target risks .

3-Substituent Optimization

The 3-(4-fluorophenyl) group is critical for potency. Analogues with alternative 3-substituents exhibit reduced activity:

  • 3-(4-Chlorophenyl) : IC₅₀ = 0.25 µM .
  • 3-(4-Trifluoromethylphenyl) : IC₅₀ = 0.30 µM .

The 4-fluoro group optimally balances electronegativity and steric bulk, enhancing binding to the ATP synthase hydrophobic pocket .

Physicochemical Data :

  • Molecular Weight : 362.4 g/mol .
  • LogP : 3.8 (predicted), indicating moderate lipophilicity.
  • Solubility : 15 µg/mL in aqueous buffer (pH 7.4) .

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single pot. For this compound, a Mannich-type reaction followed by oxidation is effective :

  • Mannich Adduct Formation : Mixing 3-amino-5-methylpyrazole, 4-fluorobenzaldehyde, and 2-phenylethylamine in ethanol at 60°C forms a dihydropyrazolo[1,5-a]pyrimidine intermediate.

  • Oxidation : Adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature dehydrogenates the intermediate, yielding the aromatic pyrimidine ring. This step achieves 60–70% efficiency .

Advantages :

  • Reduced purification steps.

  • Scalability to gram quantities without intermediate isolation .

Limitations :

  • DDQ is moisture-sensitive, requiring anhydrous conditions.

  • Competing side reactions may occur if substituent steric effects are mismatched .

Pericyclic Reactions

A [4 + 2] cycloaddition strategy bypasses traditional aminopyrazole precursors, enabling novel ring formation :

  • Substrate Preparation : N-Propargylic sulfonylhydrazone derivatives are synthesized from 4-fluorophenylacetylene and sulfonyl hydrazides.

  • Click Reaction : Treating the substrate with a sulfonyl azide and Cu(I) chloride generates a triazole intermediate, which undergoes intramolecular Diels–Alder cyclization to form the pyrazolo[1,5-a]pyrimidine core.

  • Elimination : Basic hydrolysis (e.g., NaOH/MeOH) removes sulfonyl groups, yielding the final amine .

Conditions :

  • Catalyst : Cu(I) chloride (5 mol%).

  • Temperature : 60°C for 8 hours.

  • Yield : 50–55% after purification .

Alkylation and Phase-Transfer Catalysis

Post-synthesis functionalization via alkylation introduces the 2-phenylethylamine group :

  • Intermediate Synthesis : 5-Methyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is prepared via cyclocondensation.

  • Alkylation : Reacting the intermediate with (2-bromoethyl)benzene in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at room temperature for 24 hours installs the N-(2-phenylethyl) group.

  • Workup : Extraction with dichloromethane and drying over MgSO₄ yields the crude product, which is purified via flash chromatography .

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst (TBAB)10 mol%+20%
SolventDMF+15%
Temperature25°CMinimal
Reaction Time24 hoursMaximal

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 3.65 (t, 2H, NCH₂), 4.25 (t, 2H, CH₂Ph), 6.8–7.4 (m, 9H, Ar-H) .

    • ¹³C NMR : Peaks at δ 155.9 (C7), 151.0 (C5), and 130.4 (C-F) confirm substitution patterns .

  • HPLC Purity : Reverse-phase C18 column (acetonitrile/water, 70:30) shows ≥98% purity .

  • X-ray Diffraction : Crystallography validates planar pyrazolo[1,5-a]pyrimidine cores and dihedral angles between aryl groups .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation70–7598HighModerate
Multicomponent60–7095MediumLow
Pericyclic50–5590LowHigh
Alkylation65–7097HighModerate

Key Findings :

  • Cyclocondensation offers the best balance of yield and scalability for industrial applications .

  • Pericyclic routes, while innovative, require costly catalysts and suffer from lower yields .

  • Alkylation methods excel in introducing bulky amine groups but depend on phase-transfer catalysts .

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and what key reaction conditions influence yield and purity?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-keto esters. Key steps include:

  • Cyclization : Performed under reflux with catalysts like acetic acid or phosphorus oxychloride to form the heterocyclic core .
  • Substitution : Introduction of the 4-fluorophenyl and phenylethylamine groups via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) .
  • Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF, THF), temperature control (60–120°C), and catalyst selection (e.g., Pd catalysts for coupling steps) .

Basic: What spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound post-synthesis?

Critical characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Melting Point Analysis : Consistency with literature values (e.g., 221–223°C for analogous pyrazolo[1,5-a]pyrimidines) .

Basic: Which in vitro assays are typically used to assess the anticancer potential of this compound, and what parameters are critical for reproducibility?

Standard assays include:

  • Cell Viability (MTT/WST-1) : Dose-response curves (1–100 µM) to determine IC50_{50} values in cancer cell lines (e.g., MCF-7, A549) .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Kinase Inhibition : Radiometric or fluorescence-based kinase assays (e.g., CDK9 inhibition at 10–100 nM concentrations) .
    Critical Parameters : Cell passage number, serum-free incubation times, and compound solubility in DMSO/PBS .

Advanced: How can researchers resolve discrepancies in reported biological activity data across different studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell line origin (e.g., ATCC vs. commercial suppliers) or culture conditions (e.g., hypoxia vs. normoxia) .
  • Compound Purity : Batch-to-batch variability (>95% purity required; impurities <1% by HPLC) .
  • Target Selectivity : Off-target effects identified via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
    Resolution : Standardize protocols (e.g., CLIA guidelines) and validate activity in orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What computational and experimental approaches elucidate the binding mechanism of this compound with its molecular targets?

  • Molecular Docking : Using X-ray crystallography data (e.g., PDB ID for CDK9) to model interactions with the ATP-binding pocket .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., fluorophenyl vs. chlorophenyl) to assess binding energy changes (ΔG calculated via AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (Kd_d < 100 nM for high-affinity inhibitors) .

Advanced: How does the substitution pattern on the pyrazolo[1,5-a]pyrimidine core influence pharmacokinetic properties?

  • Lipophilicity : Fluorine or trifluoromethyl groups enhance blood-brain barrier penetration (logP > 3.0) .
  • Metabolic Stability : Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce CYP450-mediated oxidation in microsomal assays (t1/2_{1/2} > 60 min) .
  • Solubility : Polar substituents (e.g., amine side chains) improve aqueous solubility (>50 µM in PBS) but may reduce membrane permeability .

Advanced: What strategies are effective in optimizing the synthetic yield of N-(2-phenylethyl) derivatives during scale-up?

  • Catalyst Screening : Pd(OAc)2_2/Xantphos for efficient Buchwald–Hartwig amination (yield >80%) .
  • Microwave-Assisted Synthesis : Reduced reaction times (2–4 hours vs. 24 hours) and improved regioselectivity .
  • Workflow Automation : Continuous-flow reactors for precise control of exothermic steps (e.g., cyclization) .

Basic: What safety precautions are required when handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (GHS hazard codes: H315, H319) .
  • Storage : –20°C under inert gas (argon) to prevent degradation .
  • Waste Disposal : Neutralization with 10% NaOH before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.